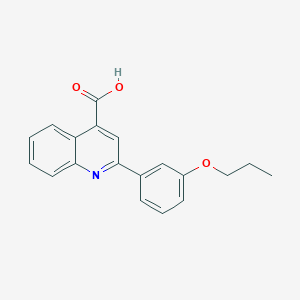

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

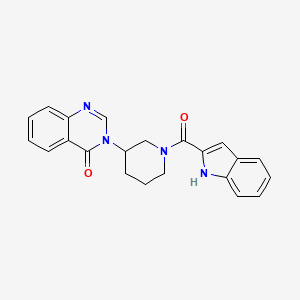

“2-(3-Propoxyphenyl)quinoline-4-carboxylic acid” is a biochemical used for proteomics research . It is a derivative of 2-Phenylquinoline-4-Carboxylic Acid, which has been studied extensively in the development of anticancer drugs . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .

Synthesis Analysis

The synthesis of 2-Phenylquinoline-4-Carboxylic Acid derivatives, including “2-(3-Propoxyphenyl)quinoline-4-carboxylic acid”, involves the Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis

The molecular formula of “2-(3-Propoxyphenyl)quinoline-4-carboxylic acid” is C19H17NO3, and its molecular weight is 307.35 .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Theoretical Studies

Research involving quinoline derivatives such as N-(4-acetylphenyl)quinoline-3-carboxamide highlights the importance of structural analysis through X-ray diffraction and spectral characterization. These studies, alongside molecular geometry optimizations using DFT methods, are crucial for understanding the properties and potential applications of quinoline-based compounds in materials science and drug design (Polo-Cuadrado et al., 2021).

Polymer Science

Quinoline derivatives have been investigated for their role in polymer science. For instance, the room-temperature free-radical-induced polymerization of specific quinoline-containing monomers shows the potential of these compounds in developing thermally curable resin systems for high-temperature applications, indicating their importance in materials science and engineering (Baek et al., 2003).

Photophysical Studies

Studies on azole-quinoline-based fluorophores demonstrate the application of quinoline derivatives in photophysical research, where their emission properties are influenced by solvent polarity. These findings are relevant for the development of fluorescent probes and materials (Padalkar & Sekar, 2014).

Supramolecular Chemistry

Research on the structural characterization of dioxovanadium(V) complexes with quinoline derivatives showcases the application of quinoline-based ligands in forming complex structures with metal ions. These complexes have potential applications in catalysis and as functional materials (Moriuchi et al., 2007).

Antioxidant and Antibacterial Studies

Quinoline derivatives synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown promising antioxidant and antibacterial activities, suggesting their potential application in pharmaceuticals and as bioactive materials (Shankerrao et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid are yet to be identified. The compound is a biochemical used for proteomics research

Mode of Action

Quinoline derivatives have been known to interact with various targets, leading to changes in cellular processes . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Result of Action

Quinoline derivatives have been known to have various effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

2-(3-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-9,11-12H,2,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAZDTWDMLZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)

![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)

![1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2918566.png)

![N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2918569.png)

![3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2918571.png)

![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)

![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)